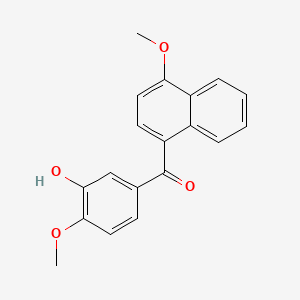
Theobromine-d3 (7-methyl-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theobromine-d3 is a deuterated form of theobromine, a naturally occurring alkaloid found in cacao plants. Theobromine, chemically known as 3,7-dimethylxanthine, is a methylxanthine derivative similar to caffeine and theophylline. The deuterated version, Theobromine-d3, contains three deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to the stability and traceability of deuterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Theobromine-d3 typically involves the deuteration of theobromine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, theobromine can be reacted with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Theobromine-d3 may involve large-scale deuteration processes using deuterated solvents and catalysts. The process often includes purification steps such as crystallization and chromatography to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Theobromine-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert theobromine to other methylxanthine derivatives.
Substitution: Theobromine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Xanthine and other oxidized methylxanthine derivatives.
Reduction: Reduced forms of theobromine, such as theophylline.
Substitution: Halogenated theobromine derivatives.
Applications De Recherche Scientifique
Theobromine-d3 is widely used in scientific research due to its stable isotopic nature. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of methylxanthines in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in treating respiratory diseases and its neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Theobromine-d3 exerts its effects primarily through the antagonism of adenosine receptors. By blocking these receptors, it promotes the release of neurotransmitters such as norepinephrine and dopamine, leading to increased alertness and reduced fatigue. Additionally, it stimulates the medullary, vagal, vasomotor, and respiratory centers, resulting in bradycardia, vasoconstriction, and increased respiratory rate .
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-trimethylxanthine): A more potent central nervous system stimulant.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in respiratory diseases.
Xanthine: The parent compound of methylxanthines, involved in purine metabolism
Theobromine-d3 stands out due to its specific applications in research and its unique isotopic composition, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C7H8N4O2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
3-methyl-7-(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3 |
Clé InChI |
YAPQBXQYLJRXSA-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C |
SMILES canonique |
CN1C=NC2=C1C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




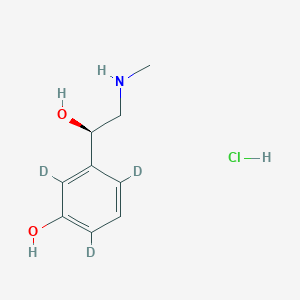
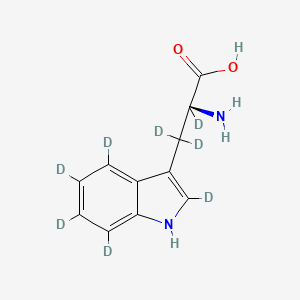
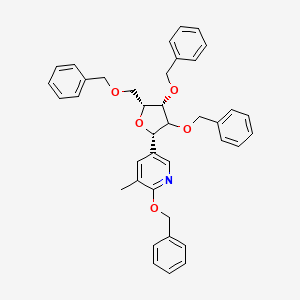

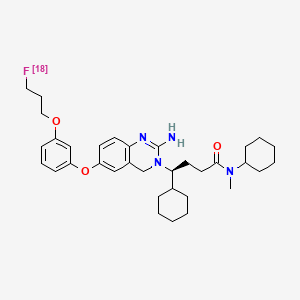
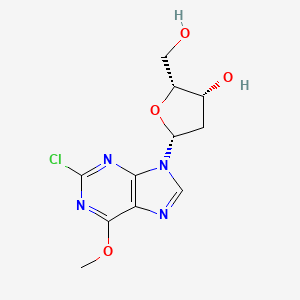

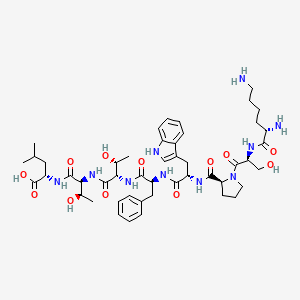
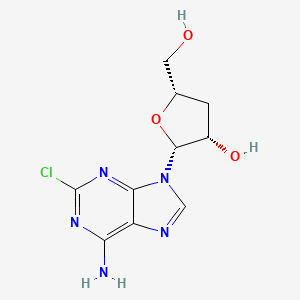
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)

